molecular formula C18H20N4O3S B3015022 N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1171743-31-9

N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B3015022
CAS No.: 1171743-31-9
M. Wt: 372.44
InChI Key: GVBJQLMFYJIRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-5-carboxamide core substituted with a 6-methoxybenzothiazole moiety and a tetrahydrofuran-2-ylmethyl group. The benzothiazole ring contributes to aromatic stacking interactions, while the tetrahydrofuran group enhances solubility and metabolic stability. Its synthesis likely involves multi-step coupling reactions, similar to methods described for structurally related carboxamides .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-21-15(7-8-19-21)17(23)22(11-13-4-3-9-25-13)18-20-14-6-5-12(24-2)10-16(14)26-18/h5-8,10,13H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBJQLMFYJIRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the aforementioned isoxazole derivatives were found to alter the balance in levels of Bcl-2 and Bax, which resulted in apoptosis by accelerating the expression of caspases. Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Biochemical Pathways

The compound’s action affects the p53 pathway. The p53 protein is a crucial regulator of the cell cycle and serves as a tumor suppressor. It has been observed that the levels of p53 increased tremendously in cells treated with similar compounds. This suggests that the compound could be acting as a potential small-molecule activator of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis.

Result of Action

The compound’s action at the molecular and cellular level leads to significant effects. As mentioned earlier, similar compounds have been found to induce G2/M cell cycle arrest. This means that the compound prevents cells from undergoing mitosis, thereby inhibiting cell division and potentially slowing the growth of cancerous cells.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzothiazole ring : Contributes to its reactivity and potential biological activity.
  • Pyrazole ring : Known for various biological properties, including anti-inflammatory and anti-cancer effects.
  • Tetrahydrofuran moiety : Enhances solubility and bioavailability.

Although the precise mechanism of action is not fully elucidated, several hypotheses suggest that it may function as an enzyme inhibitor, particularly targeting enzymes involved in signal transduction pathways. The compound is believed to interact with specific biological targets through binding interactions that can alter cellular functions, such as gene expression and metabolic processes.

Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:

1. Enzyme Inhibition

Studies indicate that the compound may inhibit certain enzymes linked to inflammatory responses and cancer progression. For instance, it has shown potential in inhibiting p56 Lck, a protein tyrosine kinase involved in T-cell proliferation, with an IC50 value as low as 0.004 μM .

2. Cellular Effects

The compound appears to influence cell signaling pathways and gene expression, potentially impacting cellular metabolism. Experimental data suggest that it may modulate the activity of various signaling molecules, leading to altered cellular responses .

3. Pharmacological Applications

Given its structural features, the compound is being explored for:

  • Anti-inflammatory properties : Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
  • Anti-cancer effects : The inhibition of key enzymes involved in tumor growth positions it as a potential anti-cancer agent.

Case Studies

Several studies have highlighted the biological significance of related compounds within the same chemical class:

StudyCompoundFindings
6-(2,6-dichlorobenzoamidyl)-alkyl derivativesDemonstrated significant inhibition of neuronal injury in ischemia/reperfusion models.
Dual AChE–MAO-B inhibitorsShowed promise in treating Alzheimer's disease through combined enzyme inhibition.

These findings underscore the potential therapeutic applications of benzothiazole derivatives, including this compound.

Scientific Research Applications

Structural Overview

The compound features:

  • Benzothiazole ring : Contributes to its reactivity and biological activity.
  • Pyrazole moiety : Enhances pharmacological properties.
  • Tetrahydrofuran group : Improves solubility and bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It primarily targets various cancer cell lines, including:

Cell LineType of Cancer
Colo205Colorectal cancer
U937Lymphoma
MCF7Breast cancer
A549Lung cancer

The mechanism of action involves inducing G2/M phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells. It also affects mitochondrial proteins such as Bcl-2 and Bax, suggesting a pathway towards apoptosis induction .

Enzyme Inhibition

N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide may act as an enzyme inhibitor, potentially impacting signal transduction pathways. The compound's ability to interact with specific enzymes suggests applications in treating diseases linked to dysregulated signaling pathways.

Synthetic Routes

The synthesis of this compound can be achieved through several methodologies, often involving the formation of the benzothiazole and pyrazole rings via reactions with appropriate precursors. A typical synthetic route may include:

  • Formation of Benzothiazole : Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
  • Formation of Pyrazole : Using hydrazine with 1,3-diketones under basic conditions to yield the pyrazole ring.

This synthetic versatility allows for modifications that can enhance the compound's efficacy and specificity .

Bioavailability and Pharmacokinetics

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, indicating sufficient bioavailability for therapeutic use. Its interaction with cellular pathways highlights its potential as a small-molecule activator of p53, a key regulator in cell cycle control and apoptosis .

Case Studies

Several studies have documented the effectiveness of this compound in various experimental settings:

  • In Vitro Studies : Demonstrated significant cytotoxic effects on multiple cancer cell lines, leading to further investigation into its mechanism of action.
  • Biochemical Analysis : Showed interactions with key proteins involved in apoptosis and cell cycle regulation, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

  • Target Compound : Pyrazole-5-carboxamide core.
  • Dasatinib (–5) : Thiazole-5-carboxamide core with pyrimidine and piperazine substituents. The thiazole ring enhances kinase inhibition, critical for its anticancer activity .
  • Compound : Pyrazole linked to a thiophene-thiazole group. The chloro and methoxy substituents may alter electron distribution compared to the target's methoxybenzothiazol .

Key Substituents and Their Impact

Compound Substituents Functional Impact
Target Compound 6-Methoxybenzothiazol, tetrahydrofuran-2-ylmethyl Enhanced lipophilicity (methoxy) and solubility (tetrahydrofuran)
Dasatinib Chlorophenyl, hydroxyethylpiperazine Improved target binding (chlorophenyl) and pharmacokinetics (piperazine)
Compounds (9a–e) Triazole-linked benzodiazoles and arylthiazoles Triazole enhances rigidity; aryl groups modulate receptor affinity
Compound 5-Chloro-2-methoxybenzamide, thiophene-thiazole Electron-withdrawing groups may reduce metabolic degradation

Target Compound Hypotheses

  • Binding Interactions : The 6-methoxybenzothiazol may engage in π-π stacking with hydrophobic enzyme pockets, similar to benzodiazoles in .
  • Metabolic Stability : Tetrahydrofuran’s oxygen atom could reduce cytochrome P450-mediated oxidation compared to chloro-substituted analogs .

Activity of Analogs

  • Dasatinib : Inhibits BCR-ABL tyrosine kinase (IC₅₀ = 0.6 nM) via pyrimidine and thiazole coordination .
  • Compounds : Antidiabetic activity via α-glucosidase inhibition (9c: IC₅₀ = 12.3 µM) .

Challenges and Opportunities

  • Synthetic Complexity : The tetrahydrofuran group may require chiral resolution, unlike triazole-based analogs () .
  • SAR Insights : Methoxy groups (target compound) versus chloro () could differentially impact target selectivity and toxicity .

Q & A

Basic Question: What are the key synthetic strategies for constructing the heterocyclic core of this compound?

Answer:
The synthesis involves multi-step protocols to assemble the benzothiazole, pyrazole, and tetrahydrofuran moieties. A common approach includes:

  • Sulfur-directed lithiation of benzothiazole derivatives to enable nucleophilic coupling with isocyanates or carboxamide intermediates .
  • Protection/deprotection strategies (e.g., using 4-methoxybenzyl chloride for amide nitrogen protection) to ensure regioselectivity during coupling reactions .
  • Cyclization reactions in polar aprotic solvents (e.g., DMF, ethanol) with catalysts like NaH or K₂CO₃ to form pyrazole-thiazole hybrids .
  • Characterization via IR and ¹H-NMR to confirm intermediate structures and final product purity .

Basic Question: How can structural ambiguities in the final compound be resolved using spectroscopic methods?

Answer:

  • ¹H-NMR Analysis : Distinct chemical shifts for methoxy groups (δ 3.8–4.0 ppm) and tetrahydrofuran protons (δ 1.6–3.5 ppm) help differentiate substituents .
  • IR Spectroscopy : Carboxamide C=O stretching (1650–1700 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) confirm functional group integrity .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Question: What challenges arise in isolating intermediates during the synthesis, and how are they addressed?

Answer:

  • Challenge : Low yields during coupling steps (e.g., pyrazole-thiazole formation) due to steric hindrance or competing side reactions.
  • Mitigation : Use of phase-transfer catalysts (e.g., PEG-400) to enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization (e.g., from DMF/water mixtures) to isolate intermediates like 2-chloro-N-aryl-thiazole-5-carboxamides .

Advanced Question: How can solvent and catalyst selection optimize the final coupling step?

Answer:

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity in SNAr reactions, while ethanol facilitates cyclization via hydrogen bonding .
  • Catalysts : NaH or K₂CO₃ promotes deprotonation of pyrazole NH groups, enabling efficient coupling with tetrahydrofuran-methyl electrophiles .
  • Temperature Control : Reactions at 70–80°C balance kinetics and thermodynamics, minimizing decomposition .

Advanced Question: How to resolve contradictions between computational predictions and experimental spectral data?

Answer:

  • Case Study : Discrepancies in ¹H-NMR chemical shifts may arise from unexpected tautomerism or solvent effects.
  • Resolution : Compare experimental data with density functional theory (DFT)-calculated shifts for proposed tautomers .
  • Validation : Use 2D NMR (e.g., COSY, HSQC) to confirm spin-spin coupling and spatial arrangements .

Advanced Question: What molecular docking strategies are suitable for studying this compound’s bioactivity?

Answer:

  • Ligand Preparation : Optimize 3D geometry using quantum mechanical methods (e.g., Gaussian) to account for tetrahydrofuran ring puckering .
  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., kinase ATP-binding sites) based on the compound’s aromatic and heterocyclic motifs .
  • Validation : Compare docking poses with known inhibitors (e.g., Dasatinib analogs) to assess binding mode plausibility .

Advanced Question: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Methoxy groups on benzothiazole enhance electrophilicity at the thiazole C2 position, facilitating nucleophilic attack .
  • Steric Effects : Bulky tetrahydrofuran-methyl groups may reduce yields in Suzuki-Miyaura couplings; use PdCl₂(dppf) with bulky phosphine ligands to mitigate .

Advanced Question: What methodologies ensure regioselectivity in pyrazole functionalization?

Answer:

  • Directing Groups : Use NH-protecting groups (e.g., PMB) to direct lithiation or cross-coupling to specific pyrazole positions .
  • Microwave-Assisted Synthesis : Enhances regiocontrol in heterocycle formation by accelerating kinetic pathways .

Basic Question: What stability considerations are critical for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent benzothiazole photodegradation.
  • Moisture Control : Use desiccants due to carboxamide hygroscopicity .
  • Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) .

Advanced Question: How to correlate synthetic modifications with biological activity in structure-activity relationship (SAR) studies?

Answer:

  • Modification Strategy : Introduce electron-deficient aryl groups (e.g., 4-nitrophenyl) to enhance kinase inhibition .
  • Assay Design : Test against panels of cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with unmodified analogs .
  • Data Analysis : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.